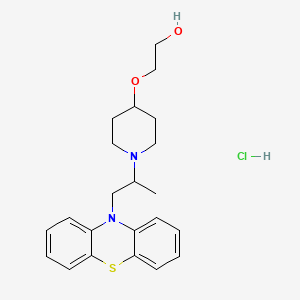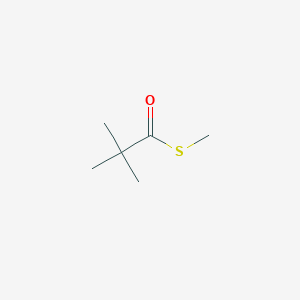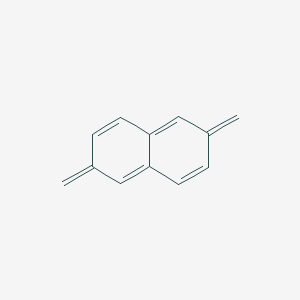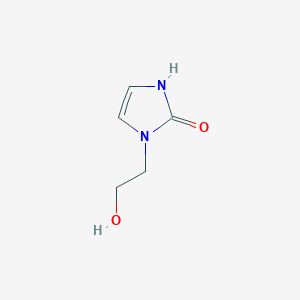
1-(2-Hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the condensation of potassium cyanate (KCNO) or urea with carbonyl compounds containing functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-2-carboxylic acid derivatives, while reduction can yield imidazolidine derivatives .
Scientific Research Applications
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits various biological activities, including antibacterial, antifungal, and antiviral properties . Additionally, it is used in the development of drugs for treating diseases such as cancer and infectious diseases . In the industrial sector, it finds applications in the production of agrochemicals and functional materials .
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In antiviral applications, it interferes with viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be compared with other imidazole derivatives such as 1,3-dihydro-2H-imidazol-2-ylidene and 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one . While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. For example, 1,3-dihydro-2H-imidazol-2-ylidene is known for its catalytic properties, while 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one exhibits unique optical properties . The uniqueness of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- lies in its specific substituent, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
51649-01-5 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-imidazol-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-4-3-7-2-1-6-5(7)9/h1-2,8H,3-4H2,(H,6,9) |
InChI Key |
VGRRSFLZALJQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


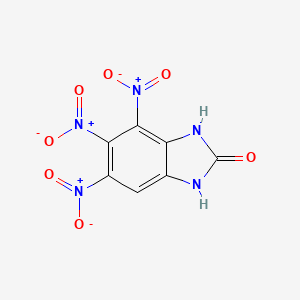

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
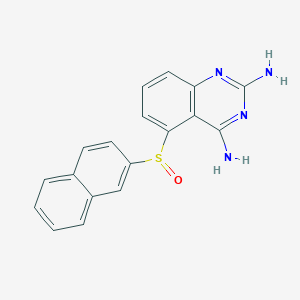
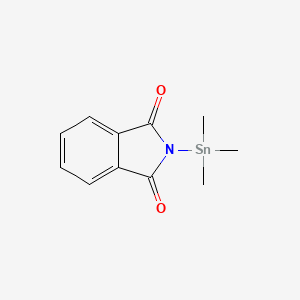
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
